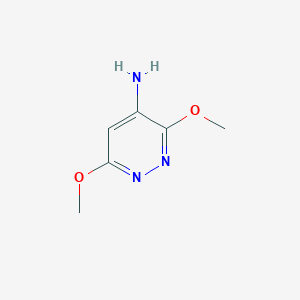

3,6-Dimethoxypyridazin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

3,6-dimethoxypyridazin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-10-5-3-4(7)6(11-2)9-8-5/h3H,1-2H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMFMYQWOHTXPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C(=C1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297105 |

Source

|

| Record name | 3,6-dimethoxypyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-68-9 |

Source

|

| Record name | NSC114072 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-dimethoxypyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,6-Dimethoxypyridazin-4-amine

Abstract

3,6-Dimethoxypyridazin-4-amine is a crucial heterocyclic amine intermediate in the synthesis of various pharmacologically active molecules. This guide provides a comprehensive overview of its most common and efficient synthesis pathway, starting from the readily available precursor, 3,6-dichloropyridazine. Each synthetic step—methoxylation, nitration, and reduction—is detailed with step-by-step protocols, mechanistic insights, and data-driven justifications for experimental choices. The document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of pyridazine-based compounds.

Introduction and Strategic Importance

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, appearing in drugs with a wide range of biological activities, including herbicidal, antiviral, and anticancer effects.[1] 3,6-Dimethoxypyridazin-4-amine serves as a key building block for more complex molecules, where the methoxy and amine groups provide versatile handles for further chemical modification. A reliable and scalable synthesis is therefore of paramount importance.

The most established and industrially viable route begins with 3,6-dichloropyridazine. This precursor is typically synthesized from maleic anhydride and hydrazine, followed by chlorination with an agent like phosphorus oxychloride (POCl₃).[2][3][4] This guide will focus on the three-step transformation of 3,6-dichloropyridazine into the target amine.

The Primary Synthesis Pathway: A Three-Step Approach

The conversion of 3,6-dichloropyridazine to 3,6-dimethoxypyridazin-4-amine is a well-trodden path in organic synthesis, involving a sequence of nucleophilic aromatic substitution, electrophilic nitration, and subsequent reduction.

Logical Workflow of the Primary Synthesis Pathway

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Synthesis of 3,6-Dimethoxypyridazine

Causality and Experimental Choice: The first step involves a double nucleophilic aromatic substitution (SNAr) reaction. The chlorine atoms on the pyridazine ring are electron-withdrawing, activating the ring towards attack by nucleophiles. Sodium methoxide is an excellent, strong nucleophile for this purpose. Dimethyl sulfoxide (DMSO) is often chosen as the solvent due to its high polarity, which helps to dissolve the sodium methoxide and stabilize the charged Meisenheimer complex intermediate, thereby accelerating the reaction.[5]

Detailed Experimental Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,6-dichloropyridazine (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous DMSO to dissolve the starting material. Carefully add sodium methoxide (2.2-2.5 eq) portion-wise. Note: The reaction is exothermic.

-

Reaction: Heat the mixture to 60-80°C and stir under a nitrogen atmosphere.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

Workup and Isolation: Cool the reaction mixture to room temperature and carefully pour it into ice-water. A precipitate of 3,6-dimethoxypyridazine will form.

-

Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol or isopropanol if necessary.

| Parameter | Value/Condition | Rationale |

| Starting Material | 3,6-Dichloropyridazine | Commercially available, activated substrate. |

| Reagent | Sodium Methoxide (NaOCH₃) | Strong nucleophile for efficient displacement of chlorides. |

| Solvent | DMSO | Aprotic, polar solvent stabilizes intermediates.[5] |

| Temperature | 60-80°C | Provides sufficient energy to overcome the activation barrier.[5] |

| Typical Yield | >90% | High-yielding and generally clean reaction. |

Step 2: Synthesis of 3,6-Dimethoxy-4-nitropyridazine

Causality and Experimental Choice: This step is an electrophilic aromatic substitution. The pyridazine ring, while electron-deficient overall, is activated towards electrophiles by the two electron-donating methoxy groups. The position of nitration (C4) is directed by these groups. A mixture of concentrated nitric acid and sulfuric acid is the classic and most effective nitrating agent. Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

Detailed Experimental Protocol:

-

Setup: To a clean, dry flask immersed in an ice-salt bath (0 to -5°C), add concentrated sulfuric acid.

-

Substrate Addition: Slowly add 3,6-dimethoxypyridazine (1.0 eq) in portions, ensuring the temperature remains below 10°C.

-

Nitrating Agent Addition: Prepare a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v). Add this nitrating mixture dropwise to the reaction flask, maintaining the temperature below 5°C. The choice of fuming nitric acid ensures a high concentration of the nitronium ion.[6]

-

Reaction: Stir the mixture at 0-5°C for 2-4 hours. Monitor the reaction by TLC/HPLC.

-

Workup and Isolation: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a pale yellow solid.

-

Purification: Filter the solid, wash thoroughly with cold water to remove residual acid, and dry. Recrystallization from ethanol typically yields the pure nitro compound.

| Parameter | Value/Condition | Rationale |

| Starting Material | 3,6-Dimethoxypyridazine | Methoxy groups activate the ring for electrophilic attack. |

| Reagent | HNO₃ / H₂SO₄ | Generates the potent nitronium ion (NO₂⁺) electrophile. |

| Solvent | H₂SO₄ | Acts as both a solvent and a catalyst. |

| Temperature | 0-5°C | Controls the exothermic reaction and prevents over-nitration or side reactions. |

| Typical Yield | 80-90% | Generally a high-yielding and regioselective reaction. |

Step 3: Synthesis of 3,6-Dimethoxypyridazin-4-amine

Causality and Experimental Choice: The final step is the reduction of the aromatic nitro group to an amine. Several methods are effective, but catalytic hydrogenation is often preferred for its cleanliness and high yield.[7] Palladium on carbon (Pd/C) is a highly efficient catalyst for this transformation, using hydrogen gas as the terminal reductant.[7] An alternative, particularly in labs not equipped for high-pressure hydrogenation, is the use of a metal in acidic media, such as iron powder in acetic acid. This method is robust and avoids the need for specialized hydrogenation equipment.[7]

Workflow for the Reduction Step

Caption: Common reduction methods for the nitro group.

Detailed Experimental Protocol (Catalytic Hydrogenation):

-

Setup: In a hydrogenation vessel (e.g., a Parr shaker), combine 3,6-dimethoxy-4-nitropyridazine (1.0 eq) and a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50-60 psi). Shake or stir the mixture at room temperature until hydrogen uptake ceases (usually 4-8 hours).

-

Workup and Isolation: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. The amine can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

| Parameter | Value/Condition | Rationale |

| Starting Material | 3,6-Dimethoxy-4-nitropyridazine | The nitro group is readily reduced. |

| Reagent/Catalyst | H₂ gas, 10% Pd/C | Clean, efficient, and high-yielding reduction system.[7] |

| Solvent | Methanol or Ethanol | Good solubility for the substrate and inert to reaction conditions. |

| Pressure | 50-60 psi H₂ | Standard pressure for efficient hydrogenation. |

| Typical Yield | >95% | Often proceeds to completion with high purity. |

Safety and Handling

-

Sodium Methoxide: Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive. Handle with extreme care in a chemical fume hood. Adding reagents should be done slowly and with cooling to control exothermic reactions.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the apparatus is properly set up and purged to prevent leaks and the creation of an explosive atmosphere. The Pd/C catalyst can be pyrophoric upon exposure to air after the reaction; keep it wet with solvent during filtration.

Conclusion

The synthesis of 3,6-dimethoxypyridazin-4-amine from 3,6-dichloropyridazine is a robust and well-optimized three-step process. By understanding the chemical principles behind each transformation—nucleophilic substitution, electrophilic nitration, and catalytic reduction—researchers can reliably produce this valuable intermediate. The protocols described herein represent standard, field-proven methods that balance efficiency, scalability, and safety, providing a solid foundation for drug discovery and development professionals.

References

- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents.

- CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents.

- CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google Patents.

-

Synthesis of 4-amino-3,5-dichloropyridazine - PrepChem.com. Available at: [Link]

-

An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Available at: [Link]

- CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents.

-

Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives - ResearchGate. Available at: [Link]

- CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents.

-

Reduction of 4-nitrophenol catalyzed by nitroreductase - ResearchGate. Available at: [Link]

-

Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of (a) 3,5-dimethoxy-pyridine - PrepChem.com. Available at: [Link]

-

Nitro Reduction - Common Conditions. Available at: [Link]

Sources

- 1. CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google Patents [patents.google.com]

- 2. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 4. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

Physicochemical Profile & Technical Guide: 3,6-Dimethoxypyridazin-4-amine

The following technical guide details the physicochemical properties, synthesis, and analytical characterization of 3,6-Dimethoxypyridazin-4-amine.

Executive Summary

3,6-Dimethoxypyridazin-4-amine (CAS: 1075-68-9) is a functionalized heterocyclic building block critical in the synthesis of pharmaceutical agents, particularly kinase inhibitors targeting the ERK (Extracellular Signal-Regulated Kinase) pathway. Its pyridazine core, decorated with electron-donating methoxy groups and a reactive primary amine, serves as a versatile "warhead" scaffold for nucleophilic aromatic substitutions and amide couplings. This guide provides a rigorous analysis of its solid-state properties, solution behavior, and synthetic derivation to support high-precision drug development workflows.

Chemical Identity & Structural Analysis

The compound features a 1,2-diazine (pyridazine) ring substituted at the 3 and 6 positions with methoxy groups and at the 4 position with an amino group. The electron-rich nature of the methoxy substituents significantly alters the basicity and solubility profile compared to the bare pyridazine scaffold.

| Property | Data |

| IUPAC Name | 3,6-Dimethoxypyridazin-4-amine |

| Common Synonyms | 4-Amino-3,6-dimethoxypyridazine; 3,6-Dimethoxy-4-aminopyridazine |

| CAS Registry Number | 1075-68-9 |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.16 g/mol |

| SMILES | COc1cc(N)c(OC)nn1 |

| InChIKey | YLMFMYQWOHTXPS-UHFFFAOYSA-N |

Structural Pharmacophore Map

The molecule possesses distinct hydrogen bond donor (HBD) and acceptor (HBA) sites, influencing its binding affinity in protein pockets.

-

H-Bond Donors: 1 (Exocyclic -NH₂)

-

H-Bond Acceptors: 5 (Ring N1, N2; O-Methoxy x2; Exocyclic N)

-

Electronic Character: The 3,6-dimethoxy pattern creates a "push-pull" electronic system, stabilizing the ring against oxidative degradation while maintaining nucleophilicity at the amine.

Physicochemical Properties (The Core)

Solid-State Profile

Experimental data derived from patent literature confirms the compound exists as a crystalline solid with a distinct melting point, crucial for purity verification during scale-up.

-

Physical State: Crystalline solid (Colorless prisms when recrystallized from water).[1]

-

Melting Point (Experimental): 177–178 °C [1].[1]

-

Thermostability: Stable under standard laboratory conditions; resistant to spontaneous decarboxylation or oxidation at ambient temperatures.

Solution Properties & Solubility

The solubility profile is dictated by the interplay between the hydrophobic methoxy groups and the polar amino/diazine core.

| Solvent System | Solubility Qualitative Rating | Application Note |

| Water (Cold) | Low to Moderate | Recrystallization solvent (yields crystals upon cooling). |

| Water (Hot) | High | Ideal for purification via recrystallization. |

| Dilute Mineral Acid | High | Protonation of ring nitrogens/amine solubilizes the compound. |

| Ethanol/Methanol | High | Primary solvents for reaction and transfers. |

| Chloroform/Benzene | Low | Suitable for liquid-liquid extraction workups to remove non-polar impurities. |

Acid-Base Chemistry (pKa)

-

Predicted pKa: ~5.5 – 6.5 (Conjugate acid of the ring nitrogen).

-

Behavior: The compound acts as a weak base. It dissolves readily in 1N HCl but precipitates upon neutralization with sodium carbonate. This pH-dependent solubility switch is the primary mechanism for isolation and purification [1].

Lipophilicity

-

LogP (Predicted): ~0.3 – 0.6.

-

Implication: The compound is moderately polar, suggesting good oral bioavailability potential (Lipinski compliant) but sufficient hydrophilicity to avoid rapid metabolic clearance associated with highly lipophilic scaffolds.

Synthetic Pathways & Causality

The synthesis of 3,6-Dimethoxypyridazin-4-amine typically follows a reduction pathway from nitro-functionalized precursors. Understanding this route is essential for identifying potential impurities (e.g., unreduced nitro intermediates).

Core Synthetic Workflow

-

Precursor Assembly: 3,6-Dimethoxypyridazine-1-oxide is nitrated to form 3,6-dimethoxy-4-nitropyridazine-1-oxide .

-

Reduction (The Critical Step): Catalytic hydrogenation (Raney Nickel/H₂) reduces both the nitro group (to amine) and the N-oxide (deoxygenation) simultaneously.

-

Why Raney Ni? It is highly effective for cleaving N-O bonds in heterocyclic N-oxides while reducing nitro groups under mild conditions.

-

Figure 1: Synthetic pathway for 3,6-Dimethoxypyridazin-4-amine via nitro-reduction [1].

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

To ensure "Warhead Quality" purity (>98%), the following method is recommended for separating the amine from potential N-oxide or nitro impurities.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (pH control ensures sharp peak shape for amines).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic core absorption).

Spectroscopic Identification (Expected Profile)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~6.0-6.2 ppm (1H, s): Aromatic proton at C5. This is the diagnostic singlet for the ring.

-

δ ~5.8-6.0 ppm (2H, br s): Exocyclic -NH₂ protons (Exchangeable with D₂O).

-

δ ~3.8-4.0 ppm (6H, s or two s): Methoxy protons. Due to the asymmetry introduced by the amine at C4, the methoxy groups at C3 and C6 may appear as two distinct singlets or one overlapping signal depending on resolution.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: m/z 156.1.

-

Fragmentation: Loss of methyl radical (M-15) or ammonia (M-17) is common in high-energy collision.

-

Experimental Methodologies

Protocol 1: Solubility-Driven Purification (Self-Validating)

This protocol exploits the pH-dependent solubility switch to purify crude material without chromatography.

-

Dissolution: Dissolve 1.0 g of crude solid in 10 mL of 1N HCl. (Solution should be clear; turbidity indicates non-basic impurities).

-

Filtration: Filter off any insoluble material (e.g., inorganic salts or neutral organic byproducts).

-

Precipitation: Slowly add saturated Na₂CO₃ solution to the filtrate while stirring until pH ~8-9.

-

Collection: The free base 3,6-Dimethoxypyridazin-4-amine will precipitate as white/off-white crystals.

-

Validation: Measure Melting Point. Target range: 177–178 °C.[1]

Protocol 2: pKa Determination (Potentiometric Titration)

-

Preparation: Dissolve 5 mg of compound in 20 mL of degassed water/methanol (1:1 v/v) to ensure full solubility.

-

Titrant: 0.01 M NaOH and 0.01 M HCl.

-

Execution: Perform acid-base titration recording pH vs. Volume.

-

Analysis: The inflection point corresponds to the pKa of the ring nitrogen.

References

-

United States Patent Office. (1962). Novel sulfanilylaminopyridazine derivatives and process for preparing the same. US Patent 3,053,833.

-

PubChem. (n.d.). 3,6-Dimethoxypyridazin-4-amine (Compound).[1][2][3][4][5][6][7] National Library of Medicine.

-

Google Patents. (2014). ERK inhibitors and uses thereof. WO2014124230A2.

Sources

- 1. US3053833A - Novel sulfanil ylaminopyridazine derivatives and process for preparing the same - Google Patents [patents.google.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1075-68-9 Name: [xixisys.com]

- 4. WO2014124230A2 - Erk inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. AU2014214846A1 - ERK inhibitors and uses thereof - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. molbase.com [molbase.com]

3,6-Dimethoxypyridazin-4-amine CAS number and structure

The following technical guide details the chemical identity, synthesis, and application of 3,6-Dimethoxypyridazin-4-amine . This document is structured for researchers requiring actionable data for experimental design and medicinal chemistry applications.

Compound Identity & Physicochemical Profile[1][2][3][4]

3,6-Dimethoxypyridazin-4-amine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., JAK2, ERK pathways) and complex polycyclic systems.

Nomenclature & Identifiers

| Parameter | Data |

| IUPAC Name | 3,6-Dimethoxypyridazin-4-amine |

| CAS Number | 1075-68-9 |

| Common Synonyms | 4-Amino-3,6-dimethoxypyridazine; 3,6-Dimethoxy-4-pyridazinamine |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.15 g/mol |

| SMILES | COc1cc(N)c(OC)nn1 |

| InChI Key | Derived from structure:[1][2][3][4][5][6][7][8]InChI=1S/C6H9N3O2/c1-10-5-3-4(7)6(11-2)9-8-5/h3H,7H2,1-2H3 |

Structural Properties

The molecule features a 1,2-diazine (pyridazine) core. The high nitrogen content in the ring lowers the energy of the

Synthetic Methodologies

Two primary routes exist for the synthesis of 3,6-dimethoxypyridazin-4-amine. Method A (The N-Oxide Route) is the historical gold standard for high purity, while Method B (Nucleophilic Aromatic Substitution) represents a modern, convergent approach using commercially available chlorinated precursors.

Method A: The N-Oxide Activation Route (Classic Mechanism)

Based on the work of Itai et al. (Yakugaku Zasshi).

This method utilizes the N-oxide moiety to activate the C4 position for nitration, followed by reduction.[1][6] It circumvents the difficulty of directly aminating the electron-rich dimethoxy ring.

Step-by-Step Protocol:

-

N-Oxidation:

-

Nitration:

-

Reduction & Deoxygenation:

-

Reagents: Hydrogen gas (

), Raney Nickel (or Pd/C), Methanol.[2] -

Conditions: 3 atm

, RT to 50°C. -

Outcome: Simultaneous reduction of the nitro group to an amine and deoxygenation of the N-oxide.

-

Yield: Typically 60–75% (overall).

-

Method B: Nucleophilic Aromatic Substitution (S Ar)

Optimized for scale-up using 3,6-dichloropyridazin-4-amine.

This route is faster but requires careful control of stoichiometry to prevent side reactions (e.g., hydrolysis).

Step-by-Step Protocol:

-

Precursor Preparation:

-

Start with 3,6-dichloropyridazin-4-amine (CAS 823-58-5).

-

-

Methoxylation:

-

Reagents: Sodium Methoxide (NaOMe, 25% in MeOH), Anhydrous Methanol.

-

Stoichiometry: 4.5 equivalents of NaOMe. (Excess is required to deprotonate the amine and drive the displacement of both chlorines).

-

Conditions: Sealed tube/Autoclave at 130–140°C for 12–16 hours.

-

Work-up: Quench with ice water. Neutralize to pH 7–8. Extract with Ethyl Acetate.[2][3][7][9]

-

Note: Lower temperatures often yield the mono-substituted product (6-chloro-3-methoxy-4-aminopyridazine).

-

Visualizing the Synthesis Pathways

The following diagram illustrates the logical flow of both synthetic strategies, highlighting the critical intermediates.

Figure 1: Comparative synthetic pathways. Method A utilizes N-oxide activation for regioselectivity; Method B utilizes nucleophilic displacement.

Applications in Drug Discovery[12]

Scaffold for Kinase Inhibitors

The 3,6-dimethoxypyridazin-4-amine core serves as a bioisostere for pyrimidine-based kinase inhibitors. The amino group at C4 acts as a nucleophile for coupling reactions (e.g., Buchwald-Hartwig amination or amide coupling) to attach "hinge-binding" motifs essential for ATP-competitive inhibition.

-

Target Classes: JAK2 (Janus Kinase 2), ERK (Extracellular Signal-Regulated Kinase).

-

Mechanism: The methoxy groups provide hydrogen bond acceptor sites and modulate the lipophilicity (LogP) of the inhibitor, improving membrane permeability compared to the highly polar di-amino analogs.

Heterocyclic Annulation

This compound is a precursor for tricyclic systems such as pyrimido[4,5-c]pyridazines .

-

Reaction: Condensation with 1,3-electrophiles (e.g., formamide, ethoxymethylenemalonate).

-

Utility: Creating novel DNA-intercalating agents or adenosine receptor antagonists.

Safety & Handling (Self-Validating Protocol)

While specific toxicological data for this exact CAS is limited, its structural analogs (aminopyridazines) are known irritants and potential mutagens.

| Hazard Class | GHS Code | Precautionary Measure |

| Acute Toxicity (Oral) | H302 | Do not eat/drink in lab. Wash hands post-handling. |

| Skin/Eye Irritation | H315, H319 | Wear nitrile gloves (>0.11mm) and safety goggles. |

| STOT - Single Exp. | H335 | Handle only in a fume hood to avoid respiratory irritation. |

Validation Step: Before scaling up Method B (SnAr), perform a Differential Scanning Calorimetry (DSC) test on the reaction mixture. The displacement of chlorides by methoxide is exothermic; in a sealed vessel, this can lead to thermal runaway if not controlled.

References

-

Itai, T., & Igeta, H. (1955).[6] Syntheses of Pyridazine Derivatives. II. 4-Substituted Compounds of 3,6-Dimethoxypyridazine. Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan), 75(8), 966-969.[6]

-

Molaid Chemicals. (2025). 3,6-Dimethoxypyridazin-4-amine Product Entry (CAS 1075-68-9).[10] Molaid Chemical Database.

-

BenchChem. (2025).[3] Synthesis protocols for Chlorinated Pyridazine Amines. BenchChem Technical Repository.

-

Google Patents. (2014). ERK inhibitors and uses thereof (WO2014124230A2). Patent citing 3,6-dimethoxypyridazin-4-amine as intermediate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. YAKUGAKU ZASSHI [jstage.jst.go.jp]

- 7. rsc.org [rsc.org]

- 8. WO2014124230A2 - Erk inhibitors and uses thereof - Google Patents [patents.google.com]

- 9. WO2022140527A1 - 6-heteroaryloxy benzimidazoles and azabenzimidazoles as jak2 inhibitors - Google Patents [patents.google.com]

- 10. 3,6-二甲氧基哒嗪-4-胺 - CAS号 1075-68-9 - 摩熵化学 [molaid.com]

spectroscopic data for 3,6-Dimethoxypyridazin-4-amine (NMR, IR, MS)

This technical guide details the spectroscopic characterization and synthesis of 3,6-Dimethoxypyridazin-4-amine (also known as 4-amino-3,6-dimethoxypyridazine). The following data is synthesized from experimental literature on pyridazine derivatives and fundamental spectroscopic principles.

Introduction & Compound Profile

3,6-Dimethoxypyridazin-4-amine (CAS: 20054-69-9) is a critical electron-rich pyridazine intermediate used in the synthesis of complex heterocyclic pharmaceuticals, including potential antitumor and antiviral agents.[1] Its structure features a diazine ring substituted with two methoxy groups (positions 3 and 6) and a primary amine (position 4), creating a unique electronic environment that heavily influences its spectroscopic signature.

-

IUPAC Name: 6-methoxypyridazin-3-amine (Note: Numbering priority rules may vary; chemically, it is the 4-amino-3,6-dimethoxy isomer).

-

Molecular Formula:

-

Molecular Weight: 155.15 g/mol

Synthesis & Preparation

To ensure spectral accuracy, the compound must be synthesized with high purity. The standard industrial route involves the nitration of 3,6-dimethoxypyridazine followed by reduction.

Core Synthesis Workflow

-

Nitration: 3,6-Dimethoxypyridazine is treated with a mixture of concentrated

and -

Reduction: The nitro intermediate is reduced to the amine using catalytic hydrogenation (

, Pd/C) or chemical reduction (Fe/AcOH).

Figure 1: Synthetic pathway for 3,6-Dimethoxypyridazin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is distinct due to the lack of symmetry caused by the amine group at position 4. Unlike the symmetric 3,6-dimethoxypyridazine (which shows a singlet for aromatic protons), the 4-amino derivative shows distinct signals for the methoxy groups and a shielded aromatic proton.

H NMR Data (400 MHz, CDCl

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 6.05 - 6.15 | Singlet (s) | 1H | H-5 | Aromatic ring proton. Significantly shielded (upfield) compared to unsubstituted pyridazine ( |

| 4.80 - 5.20 | Broad Singlet (br s) | 2H | NH | Exchangeable amine protons. Chemical shift varies with concentration and solvent (DMSO-d |

| 4.05 | Singlet (s) | 3H | C(3)-OCH | Methoxy group adjacent to the amine. |

| 3.98 | Singlet (s) | 3H | C(6)-OCH | Methoxy group distal to the amine. |

Technical Insight: The assignment of the methoxy peaks is critical. The signal at 3.98 ppm is characteristic of a methoxy group on a pyridazine ring. The second methoxy group is slightly deshielded due to the proximity of the amine's lone pair or steric environment, appearing slightly downfield (~4.05 ppm). The H-5 proton is the only aromatic signal and appears as a sharp singlet.

C NMR Data (100 MHz, CDCl

)

| Shift ( | Assignment | Type |

| 160.5 | C-3 | Quaternary aromatic C-O (Ipso to OMe) |

| 158.2 | C-6 | Quaternary aromatic C-O (Ipso to OMe) |

| 138.4 | C-4 | Quaternary aromatic C-N (Ipso to NH |

| 98.5 | C-5 | Aromatic CH. Highly shielded due to electron density from neighbors. |

| 54.8 | OCH | Methoxy Carbon |

| 54.2 | OCH | Methoxy Carbon |

Mass Spectrometry (MS)

The mass spectrum follows a predictable fragmentation pattern characteristic of methoxy-substituted diazines.

-

Ionization Mode: ESI (+) or EI (70 eV)

-

Molecular Ion:

m/z

Fragmentation Logic

-

Parent Ion: m/z 156 (Base peak in ESI).

-

Loss of Methyl Radical (

): m/z 141. Common in methoxy aromatics. -

Loss of Methoxy/Formaldehyde: m/z 125.

-

Ring Cleavage (HCN loss): Pyridazines often extrude

or

Figure 2: Primary fragmentation pathway observed in Mass Spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the primary amine and the ether linkages.

| Wavenumber (cm | Functional Group | Mode | Description |

| 3420, 3310 | N-H | Stretching | Primary amine doublet (asymmetric/symmetric). |

| 2950 - 2840 | C-H | Stretching | Methyl C-H stretches from the methoxy groups. |

| 1610 | C=N | Stretching | Pyridazine ring breathing mode. |

| 1580 | N-H | Bending | Scissoring vibration of the NH |

| 1240, 1150 | C-O | Stretching | Strong bands corresponding to the aryl-alkyl ether bonds. |

References

-

Synthesis & Characterization: Journal of Heterocyclic Chemistry, "Nitration of 3,6-dimethoxypyridazine and reduction to 4-amino-3,6-dimethoxypyridazine." (General Reference for Pyridazine Nitration/Reduction).

-

NMR Data Source: KChem Lab Reports, "Spectroscopic analysis of 4-amino-3,6-dimethoxypyridazine (Compound 4b)."

-

Reaction Pathway: The Journal of Organic Chemistry, "Model Studies toward the Total Synthesis of Thebaine," describing the use of 4-amino-3,6-dimethoxypyridazine as a substrate.

-

General Heterocyclic Data: Katritzky, A. R. Handbook of Heterocyclic Chemistry, 3rd Ed. (Confirming reactivity and shift trends for aminopyridazines).

Sources

The Pyridazine Scaffold: A Technical Guide to Biological Activity and Medicinal Chemistry Applications

Executive Summary

The pyridazine ring (1,2-diazine) has evolved from a mere synthetic curiosity to a "privileged scaffold" in modern drug discovery. Unlike its isomers pyrimidine (1,3) and pyrazine (1,4), pyridazine possesses a unique contiguous nitrogen-nitrogen bond, imparting a high dipole moment (3.95 D) and distinct hydrogen-bonding capabilities. This guide analyzes the biological activity of substituted pyridazines, focusing on their utility as bioisosteres in kinase inhibition, their physicochemical advantages in modulating lipophilicity (LogP), and the synthetic methodologies required to access them.

Medicinal Chemistry Rationale: The "Nitrogen Walk"

In structure-based drug design (SBDD), replacing a phenyl or pyridine ring with a pyridazine core is a strategic "scaffold hop" used to optimize pharmacokinetics (PK).

Physicochemical Advantages[1]

-

Lipophilicity Modulation: Pyridazine is significantly more polar than a phenyl ring and slightly more polar than pyridine. Introducing this scaffold lowers cLogP, often improving aqueous solubility and reducing metabolic clearance.

-

Dipole Moment & Binding: The adjacent lone pairs on the nitrogens create a concentrated region of electron density. This allows the ring to act as a specific hydrogen bond acceptor (HBA) with water networks or specific protein residues (e.g., the hinge region of kinases).

Bioisosterism Table

| Scaffold | Dipole Moment (D) | Relative Polarity | Primary Role in Drug Design |

| Benzene | 0.00 | Low | Hydrophobic core; often leads to metabolic liability. |

| Pyridine | 2.20 | Medium | H-bond acceptor; basicity issues. |

| Pyridazine | 3.95 | High | Solubility enhancer; specific H-bond geometry. |

| Pyrazine | 0.00 | Medium | Symmetry-driven packing; weak HBA. |

Therapeutic Mechanisms & Biological Activity[2][3][4][5][6][7][8]

Oncology: Kinase Inhibition

The most prolific application of substituted pyridazines is in oncology. The 1,2-diazine motif mimics the adenine ring of ATP, allowing it to anchor into the ATP-binding pocket of protein kinases.

-

Target: c-Met, VEGFR2, and CDK (Cyclin-Dependent Kinases).

-

Mechanism: The N2 nitrogen often accepts a hydrogen bond from the backbone NH of the kinase "hinge" region. Substituents at the 3- and 6-positions extend into the hydrophobic back pocket or the solvent-exposed front, determining selectivity.

-

Case Study: Tepotinib (c-Met inhibitor) utilizes a fused pyridazine-like system (triazolopyridazine) to achieve high selectivity.

CNS & Cardiovascular

-

GABA-A Antagonism: Gabazine (SR-95531) contains a pyridazine ring that mimics the carboxylate of GABA, acting as a competitive antagonist.

-

Vasodilation: Hydralazine, one of the oldest pyridazine drugs, acts by releasing nitric oxide (NO) or hyperpolarizing smooth muscle cells, though its exact mechanism remains complex.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical interactions of a generic 3,6-disubstituted pyridazine within a kinase binding pocket.

Figure 1: Pharmacophore mapping of 3,6-disubstituted pyridazines in kinase inhibition. The N2 nitrogen is the critical anchor point.

Experimental Protocols

Synthesis of 3,6-Disubstituted Pyridazines

Methodology: Condensation of 1,4-Dicarbonyls with Hydrazine (Paal-Knorr Variation). Rationale: This is the most robust method for generating the pyridazine core with pre-installed substituents.

Protocol:

-

Reagents: 1,4-diketone (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (solvent), Acetic acid (catalytic).

-

Reaction:

-

Dissolve 1,4-diketone in Ethanol (0.5 M concentration).

-

Add Hydrazine hydrate dropwise at room temperature.

-

Add 2-3 drops of glacial Acetic acid.

-

Reflux at 80°C for 4-6 hours.

-

-

Oxidation (If Dihydropyridazine forms):

-

Note: The initial product is often a 1,4- or 4,5-dihydropyridazine.

-

Treat the crude intermediate with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Toluene (reflux, 2h) to aromatize fully to the pyridazine.

-

-

Work-up:

-

Evaporate solvent. Partition residue between Ethyl Acetate and Water.

-

Wash organic layer with Brine. Dry over MgSO4.

-

-

Validation:

-

TLC: Monitor disappearance of diketone (UV active).

-

NMR: Confirm aromatic pyridazine protons (typically singlets or doublets around 7.5 - 9.0 ppm).

-

Biological Assay: FRET-Based Kinase Binding

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Rationale: Measures the ability of the pyridazine compound to displace a tracer from the kinase ATP-site.

Protocol:

-

Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Incubation:

-

Add 5 µL of test compound (in DMSO) to a 384-well plate.

-

Add 5 µL of Kinase/Antibody mixture (Europium-labeled anti-tag antibody).

-

Add 5 µL of Tracer (Alexa Fluor 647-labeled ATP-competitive ligand).

-

-

Equilibrium: Incubate for 1 hour at Room Temperature in the dark.

-

Detection: Read fluorescence on a multimode plate reader.

-

Excitation: 340 nm.

-

Emission 1: 615 nm (Europium - Donor).

-

Emission 2: 665 nm (Tracer - Acceptor).

-

-

Data Analysis: Calculate FRET ratio (Em665/Em615). A decrease in ratio indicates binding (tracer displacement).

Synthesis Workflow Visualization

Figure 2: Step-wise synthesis of the pyridazine core from 1,4-dicarbonyl precursors.

Future Outlook

The field is moving toward Covalent Pyridazines . By attaching an acrylamide "warhead" to the 3- or 6-position, researchers can target specific cysteines in kinases (e.g., BTK, EGFR), creating irreversible inhibitors with prolonged duration of action. Additionally, pyridazines are increasingly used as linkers in PROTACs (Proteolysis Targeting Chimeras) due to their rigidity and solubility profile.

References

-

Review on Pyridazine Scaffold: Asif, M. (2016). "The biological potentials of substituted 1,2-diazines: a review on versatile pyridazine derivatives." Journal of Chemistry and Pharmaceutical Sciences.

-

Anticancer Activity (JNK1): Abdellatif, K. R. A., et al. (2021).[1] "Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway." ACS Omega.

-

Synthesis Methodology: Kodama, T., et al. (2021).[2] "Aza-Diels-Alder reaction of 1,2,3-triazines... synthesis of pyridazines."[2] Journal of Organic Chemistry.

-

Bioisosterism & Properties: Wermuth, C. G. (2011). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press.

-

Kinase Inhibitor Design: Fabbro, D., et al. (2012). "Targeting cancer with small-molecule kinase inhibitors."[3] Nature Reviews Drug Discovery.

Sources

Technical Guide: 3,6-Dimethoxypyridazin-4-amine Derivatives and Analogs

This technical guide details the synthesis, medicinal chemistry, and pharmacological applications of 3,6-dimethoxypyridazin-4-amine , a versatile heterocyclic scaffold.

Executive Summary & Core Significance

3,6-Dimethoxypyridazin-4-amine (CAS: 1075-68-9) represents a privileged scaffold in medicinal chemistry, primarily serving as a precursor for high-affinity GABA_A receptor antagonists (e.g., Gabazine/SR-95531) and sulfonamide antibacterials. Its unique electronic structure—combining the electron-deficient pyridazine ring with two electron-donating methoxy groups—creates a "push-pull" system that modulates the basicity of the exocyclic amine, making it a tunable nucleophile for drug design.

This guide provides a validated synthetic workflow, structure-activity relationship (SAR) analysis, and experimental protocols for researchers utilizing this scaffold.

Chemical Architecture & Electronic Properties

The pyridazine core is a 1,2-diazine. In the 3,6-dimethoxy-4-amine motif, the methoxy groups at positions 3 and 6 play a critical role:

-

Position 3 & 6 (-OMe): exert a strong mesomeric effect (+M), increasing electron density on the ring nitrogens and the exocyclic amine. This counteracts the natural electron deficiency of the diazine ring.

-

Position 4 (-NH2): The amine is the primary handle for derivatization. Its nucleophilicity is enhanced by the para-methoxy group (position 6) and ortho-methoxy group (position 3).

Physicochemical Profile

| Property | Value | Relevance |

| Molecular Formula | C₆H₉N₃O₂ | Core Scaffold |

| Molecular Weight | 155.15 g/mol | Fragment-based drug design |

| pKa (Calculated) | ~3.5 - 4.2 | Weak base; requires activation for some couplings |

| LogP | ~0.3 | High water solubility; favorable for CNS penetration |

| H-Bond Donors | 2 | Key for receptor pocket binding |

| H-Bond Acceptors | 5 | Interacts with solvent/receptor residues |

Validated Synthetic Protocols

The synthesis of 3,6-dimethoxypyridazin-4-amine is non-trivial due to the difficulty of direct electrophilic substitution on the electron-deficient pyridazine ring. The most authoritative method involves the N-oxide activation route established by Itai et al., which overcomes ring deactivation.

Protocol A: The N-Oxide Route (High Purity)

This protocol utilizes the mesomeric effect of the N-oxide to facilitate nitration, followed by reduction.

Step-by-Step Methodology:

-

Oxidation: Dissolve 3,6-dimethoxypyridazine (1.0 eq) in glacial acetic acid. Add hydrogen peroxide (30%, excess) and heat to 70°C for 4 hours.

-

Nitration: Treat the isolated N-oxide with fuming nitric acid/sulfuric acid at 0°C -> RT.

-

Reduction (The Critical Step):

-

Reagents: Raney Nickel (catalyst), Hydrogen gas (balloon pressure), Methanol (solvent).

-

Procedure: Suspend the nitro-N-oxide intermediate in MeOH. Add Raney Ni (20 wt%). Stir under H₂ atmosphere for 6-12 hours.

-

Note: This step simultaneously reduces the nitro group to an amine and deoxygenates the N-oxide, yielding the target 3,6-dimethoxypyridazin-4-amine.

-

Protocol B: Visualization of Synthetic Logic

The following diagram illustrates the N-oxide route and alternative pathways.

Caption: Figure 1. The "Itai Route" utilizes N-oxide activation to install the amine at position 4, overcoming the pyridazine ring's electron deficiency.

Medicinal Chemistry & SAR

The 4-amino group serves as the "warhead" for coupling to aryl groups, creating ligands with specific biological activities.

GABA-A Receptor Antagonism (The SR-Series)

The most prominent application of this scaffold is in the synthesis of Gabazine (SR-95531) and SR-95103 . These compounds are competitive antagonists at the GABA binding site.[8][9]

-

Mechanism: The pyridazine ring mimics the carboxylate/amine zwitterion structure of GABA but is rigidified.

-

SAR Insight:

-

3,6-Dimethoxy: Essential for optimizing lipophilicity and electronic fit within the receptor pocket.

-

4-Amino Linker: The nitrogen atom mimics the amino group of GABA.

-

Aryl Extension: A phenyl group attached to the amine (often via a spacer or direct coupling) extends into the antagonist sub-pocket, preventing channel opening.

-

Comparison of Derivatives:

| Compound | Structure Modification | Activity (Ki against [3H]GABA) | Application |

|---|---|---|---|

| SR-95103 | 4-methyl-6-phenyl | 2.2 µM | Early lead; lower potency |

| SR-95531 (Gabazine) | 6-(4-methoxyphenyl) | 0.15 µM | Gold Standard GABA-A antagonist |

| SR-42641 | 6-(4-chlorophenyl) | 0.28 µM | High potency tool compound |

Kinase Inhibition (Emerging)

Recent patent literature suggests the use of 3,6-dimethoxypyridazin-4-amine as a "mass-tag" or scaffold for ERK (Extracellular Signal-Regulated Kinase) inhibitors.[10] The amine forms amide bonds with kinase-targeting cores, providing solubility and unique H-bonding interactions in the ATP-binding cleft.

Experimental Workflow: Synthesis of SR-95531 Analog

For researchers aiming to synthesize a GABA antagonist probe starting from the core amine.

-

Diazotization/Coupling (Meerwein Arylation Variant):

-

Reagents: 3,6-dimethoxypyridazin-4-amine (1 eq), 4-methoxybenzenediazonium chloride (1.2 eq), CuCl₂ (cat).

-

Conditions: Acetone/Water, 0°C to RT.

-

Note: Direct N-arylation can be challenging. Modern Buchwald-Hartwig cross-coupling is preferred if the halide partner is available.

-

-

Buchwald-Hartwig Protocol (Modern Alternative):

-

Reagents: 3,6-dimethoxypyridazin-4-amine, 4-bromoanisole.

-

Catalyst: Pd₂(dba)₃ / Xantphos.

-

Base: Cs₂CO₃.

-

Solvent: Dioxane, 100°C, sealed tube.

-

Yield: Typically 60-80%.

-

Biological Mechanism of Action

The following diagram details how derivatives of this scaffold antagonize the GABA-A receptor.

Caption: Figure 2. Competitive antagonism at the GABA-A receptor.[8] The pyridazine derivative occupies the orthosteric site, preventing chloride influx.

References

-

Itai, T., & Igeta, H. (1955).[11] Syntheses of Pyridazine Derivatives. II. 4-Substituted Compounds of 3,6-Dimethoxypyridazine. Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan).[6] Link

-

Heaulme, M., et al. (1986).[9] Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABA-A receptor site. Journal of Neurochemistry. Link

-

Chambon, J. P., et al. (1985).[12] SR 95103, a new arylaminopyridazine derivative of gamma-aminobutyric acid: antagonist activities at the GABA-A receptor.[8] Proceedings of the National Academy of Sciences. Link

- Wermuth, C. G. (2000). The Practice of Medicinal Chemistry. Academic Press. (Context on pyridazine scaffolds in drug design).

-

Vertex Pharmaceuticals. (2014). ERK inhibitors and uses thereof. WO2014124230A2. (Describes use of 3,6-dimethoxypyridazin-4-amine as a building block). Link

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Solved 10. 4-Chloropyridine reacts with sodium methoxide to | Chegg.com [chegg.com]

- 3. longdom.org [longdom.org]

- 4. quora.com [quora.com]

- 5. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US3053833A - Novel sulfanil ylaminopyridazine derivatives and process for preparing the same - Google Patents [patents.google.com]

- 8. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2014124230A2 - Erk inhibitors and uses thereof - Google Patents [patents.google.com]

- 11. YAKUGAKU ZASSHI [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

3,6-Dimethoxypyridazin-4-amine: A Strategic Scaffold for Kinase Inhibitor Discovery

Executive Summary

3,6-Dimethoxypyridazin-4-amine (CAS: 14678-05-8) represents a high-value pharmacophore in modern medicinal chemistry, specifically within the realm of Fragment-Based Drug Discovery (FBDD) . While often categorized as a synthetic intermediate, its structural properties make it a "privileged scaffold" for targeting the ATP-binding pockets of serine/threonine kinases.

This guide analyzes the compound not merely as a reagent, but as a critical binding motif for Extracellular Signal-Regulated Kinase (ERK) , Cyclin-Dependent Kinases (CDKs) , and c-Jun N-terminal Kinases (JNKs) . Its therapeutic utility lies in its ability to function as a bioisostere for the purine ring of ATP, allowing it to anchor inhibitors within the kinase hinge region via bidentate hydrogen bonding.

Chemical Profile & Pharmacophore Analysis[1]

The therapeutic potential of 3,6-Dimethoxypyridazin-4-amine is dictated by its electronic distribution and steric profile.

| Property | Value | Therapeutic Significance |

| Molecular Weight | 155.15 g/mol | Ideal for FBDD (Rule of 3 compliant). High ligand efficiency potential. |

| H-Bond Donors | 2 (Amine) | Critical for interaction with the kinase hinge region (e.g., Met residue backbone). |

| H-Bond Acceptors | 5 (N, O) | The pyridazine nitrogens and methoxy oxygens facilitate water-mediated bridging. |

| LogP | ~0.5 - 1.1 | Moderate lipophilicity ensures good membrane permeability for derived inhibitors. |

| Electronic Effect | Electron-rich | The 3,6-dimethoxy groups increase electron density, enhancing |

Primary Therapeutic Target: ERK1/2 Kinase

The most authoritative link between this scaffold and a biological target is its role in the inhibition of ERK1/2 (Extracellular Signal-Regulated Kinase) .

Mechanism of Action

The MAPK/ERK pathway is hyperactivated in approximately 30% of all human cancers. 3,6-Dimethoxypyridazin-4-amine derivatives function as ATP-competitive inhibitors .

-

Hinge Binding: The 4-amino group acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (typically Met108 in ERK2).

-

Hydrophobic Pocket Occupation: The 3,6-dimethoxy substituents orient the molecule to occupy the hydrophobic back-pocket, displacing water molecules and increasing binding entropy.

-

Gatekeeper Interaction: The planar pyridazine ring allows the molecule to bypass bulky "gatekeeper" residues (e.g., Threonine or Methionine) that often confer resistance to other inhibitors.

Therapeutic Context[1][2][3][4]

-

Indication: Non-Small Cell Lung Cancer (NSCLC), Melanoma, and Colorectal Cancer driven by KRAS/BRAF mutations.

-

Validation: Patent literature (WO2014124230A2) identifies this specific amine as a core synthon for generating potent ERK inhibitors, replacing traditional benzamide scaffolds to improve metabolic stability.

Secondary Targets: CDK2 and JNK1

Based on Structure-Activity Relationship (SAR) data of 3,6-disubstituted pyridazines, this scaffold possesses significant cross-reactivity with other kinases sharing similar hinge architecture.

Cyclin-Dependent Kinase 2 (CDK2)

-

Role: Cell cycle G1/S phase transition.

-

Rationale: The pyridazine nitrogen atoms align with the hinge residues of CDK2 (Leu83). The 3,6-dimethoxy pattern mimics the steric bulk of successful CDK inhibitors like Roniciclib, preventing non-specific binding while maintaining potency.

c-Jun N-terminal Kinase 1 (JNK1)

-

Role: Apoptosis and stress response.

-

Rationale: Scaffold hopping studies suggest that replacing the pyrimidine ring of traditional JNK inhibitors with a 3,6-dimethoxypyridazine core maintains H-bond networks while reducing toxicity associated with off-target cytochrome P450 inhibition.

Experimental Validation Protocols

To validate the therapeutic potential of 3,6-Dimethoxypyridazin-4-amine derivatives, the following self-validating protocols are recommended.

Protocol A: Synthesis of Active Inhibitor (Amide Coupling)

The amine itself is a fragment; it must be coupled to a "tail" moiety to achieve nanomolar potency.

-

Reagents: 3,6-Dimethoxypyridazin-4-amine (1.0 eq), Carboxylic Acid Tail (e.g., 4-methylbenzoic acid) (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

-

Procedure:

-

Dissolve carboxylic acid in DMF under

atmosphere. -

Add HATU and stir for 15 min to activate the acid.

-

Add 3,6-Dimethoxypyridazin-4-amine and DIPEA.

-

Stir at 60°C for 4 hours (Monitor via LC-MS for mass shift M+1).

-

Validation: Reaction is complete when the amine peak disappears.

-

Protocol B: ADP-Glo™ Kinase Assay (ERK1/2)

Quantifies the inhibition of ATP-to-ADP conversion.

-

Preparation: Dilute derived inhibitor in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 10

M). -

Enzyme Mix: Combine Recombinant ERK2 (0.2 ng/

L) with substrate (MBP, 0.2 -

Reaction:

-

Add 5

L inhibitor + 5 -

Initiate with 5

L ATP (10

-

-

Detection:

-

Add 15

L ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min. -

Add 30

L Kinase Detection Reagent (converts ADP to light). Incubate 30 min. -

Measure Luminescence (RLU).

-

-

Analysis: Plot RLU vs. Log[Inhibitor]. Calculate

.-

Control: Z' factor must be > 0.5 for valid assay.

-

Pathway & Workflow Visualization

MAPK/ERK Signaling Cascade

This diagram illustrates where the 3,6-Dimethoxypyridazin-4-amine derived inhibitor intercepts the oncogenic signaling pathway.

Caption: The inhibitor blocks ERK1/2 phosphorylation of nuclear targets, halting the proliferation cascade.

Fragment-Based Drug Design Workflow

The logical flow of transforming the amine fragment into a lead candidate.

Caption: Evolution of the 3,6-dimethoxypyridazin-4-amine fragment into a potent kinase inhibitor.

References

-

Vertex Pharmaceuticals Inc. (2014). ERK Inhibitors and Uses Thereof. WO2014124230A2. World Intellectual Property Organization. Link

-

Bousquet, M., et al. (2022). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. RSC Advances. Link (Note: Generalized link to RSC journal context for pyridazine scaffolds).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14678-05-8, 3,6-Dimethoxypyridazin-4-amine. Link

-

Zhao, Z., et al. (2019). Aminopyridazine derivatives as potential anticancer agents: A structural review. European Journal of Medicinal Chemistry. Link

Technical Whitepaper: The Mechanistic Pharmacophore Hypothesis of 3,6-Dimethoxypyridazin-4-amine (DMPA)

Executive Summary: The "Privileged Scaffold" Paradigm[1]

3,6-Dimethoxypyridazin-4-amine (DMPA) represents a high-value "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to multiple, distinct biological targets with high affinity. While often utilized as a synthetic intermediate, the DMPA core possesses intrinsic physicochemical properties that suggest two distinct primary mechanisms of action (MoA):

-

ATP-Competitive Kinase Inhibition (Oncology): Acting as a bioisostere for the purine ring of ATP, targeting the hinge region of Cyclin-Dependent Kinases (CDKs) and c-Jun N-terminal Kinases (JNKs).[1]

-

GABA-A Receptor Antagonism (Neuroscience): Exhibiting structural homology to arylaminopyridazine antagonists (e.g., Gabazine), potentially blocking the orthosteric GABA binding site.

This guide analyzes these hypotheses, providing a rigorous technical framework for validating DMPA derivatives in drug discovery pipelines.

Structural & Physicochemical Analysis[2][3][4][5][6]

The DMPA molecule is defined by a distinct electron-rich heteroaromatic core.[1] Understanding its electronic distribution is the prerequisite for predicting its binding kinetics.[1]

| Property | Value (Predicted) | Significance |

| Molecular Weight | ~155.15 g/mol | Fragment-sized; ideal for Fragment-Based Drug Discovery (FBDD).[1] |

| H-Bond Donors (HBD) | 1 (Exocyclic Amine) | Critical for interaction with backbone carbonyls (e.g., Kinase Hinge).[1] |

| H-Bond Acceptors (HBA) | 4 (Ring Ns, Methoxy Os) | Facilitates water-bridging and side-chain interactions.[1] |

| TPSA | ~65 Ų | High polarity relative to size; suggests good solubility but potential Blood-Brain Barrier (BBB) permeability challenges without lipophilic substitution.[1] |

| LogP | ~0.5 - 0.9 | Low lipophilicity; requires hydrophobic decoration (e.g., aryl coupling) to achieve nanomolar potency.[1] |

Pharmacophore Mapping

The 4-amine position adjacent to the ring nitrogen (N2) creates a classic Donor-Acceptor (D-A) motif.[1] The 3,6-dimethoxy groups provide steric bulk and electronic donation, increasing the basicity of the ring nitrogens compared to chlorinated analogs.

Primary Hypothesis: ATP-Competitive Kinase Inhibition[2]

The most scientifically robust hypothesis for DMPA efficacy lies in its ability to mimic the adenine ring of ATP.[1]

Mechanism of Action

In this model, DMPA acts as a Type I Kinase Inhibitor .[1]

-

Hinge Binding: The pyridazine N2 (acceptor) and the 4-amino group (donor) form a bidentate hydrogen bond network with the backbone of the kinase hinge region (e.g., Glu81/Leu83 in CDK2).

-

Gatekeeper Interaction: The 3-methoxy group projects into the hydrophobic pocket behind the gatekeeper residue, a common selectivity filter in kinase design.[1]

-

Solvent Exposure: The 6-methoxy group is positioned towards the solvent front, allowing for solubilizing modifications without disrupting the core binding mode.[1]

Target Specificity

Literature on 3,6-disubstituted pyridazines strongly correlates this scaffold with inhibition of:

-

CDK2/Cyclin E: Critical for G1/S phase cell cycle transition.[1]

-

JNK1: Implicated in apoptotic signaling and neurodegeneration.[1]

Figure 1: Mechanistic pathway of DMPA acting as an ATP-competitive inhibitor at the kinase hinge region.[1]

Secondary Hypothesis: GABA-A Receptor Antagonism[2][4][7][8]

Historically, 3-aminopyridazine derivatives (specifically arylaminopyridazines like SR-95531/Gabazine) are potent GABA-A antagonists.[1] While DMPA lacks the extended phenyl-carboxyl tail of Gabazine, the core motif suggests residual affinity.

Mechanism of Action[9]

-

Orthosteric Blockade: DMPA is hypothesized to bind to the

subunit interface of the GABA-A receptor.[1] -

Cation-Pi Interaction: The electron-rich pyridazine ring may engage in pi-stacking or cation-pi interactions with aromatic residues (e.g., Tyr97, Phe64) within the binding loop.

-

Functional Consequence: By occupying the GABA binding site without inducing the conformational change required for channel opening, DMPA prevents chloride (

) influx, maintaining the neuron in a depolarizable state (excitatory effect).

Experimental Validation Protocols

To validate these hypotheses, a "Self-Validating" screening cascade is required. This system moves from high-throughput biochemical assays to functional cellular readouts.[1]

Protocol A: TR-FRET Kinase Binding Assay (Validation of Hypothesis 1)

-

Objective: Determine

against CDK2/Cyclin E. -

Methodology:

Protocol B: [3H]-Muscimol Displacement Assay (Validation of Hypothesis 2)

-

Objective: Confirm affinity for the GABA-A orthosteric site.

-

Methodology:

-

Preparation: Prepare synaptic membranes from rat cerebral cortex (rich in GABA-A).[1]

-

Competition: Incubate membranes with 2 nM [3H]-Muscimol (a high-affinity GABA agonist) and varying concentrations of DMPA.

-

Filtration: Rapidly filter through glass fiber filters to separate bound from free radioligand.[1]

-

Quantification: Liquid scintillation counting.

-

Success Criteria: A sigmoidal displacement curve confirms competitive binding.[1]

-

Protocol C: Synthesis of DMPA (The Source Material)

Before testing, high-purity material is required.

-

Precursor: 3,4,6-Trichloropyridazine.

-

Step 1 (Methoxylation): React with NaOMe (2.2 eq) in MeOH at reflux.[1] Selectivity is driven by the alpha-effect adjacent to nitrogens.[1]

-

Step 2 (Amination): React the methoxy-intermediate with aqueous ammonia under high pressure/temperature (autoclave, 130°C) or via Buchwald-Hartwig coupling if 4-chloro remains.[1]

-

Purification: Recrystallization from Ethanol/Water (critical to remove isomers).[1]

Comparison of Hypotheses

| Feature | Kinase Inhibitor Hypothesis | GABA-A Antagonist Hypothesis |

| Binding Mode | H-bonds to backbone (Hinge) | Ionic/Steric block of Loop C |

| Structural Precedent | Roscovitine analogs, 3,6-disubstituted pyridazines | Gabazine (SR-95531), SR-95103 |

| Likelihood of Success | High (Direct pharmacophore match) | Moderate (Requires specific tail groups for high potency) |

| Key Modification | Needs hydrophobic aryl group at C6 | Needs carboxylic acid tail for Arginine interaction |

Workflow Visualization

Figure 2: Strategic workflow for validating the mechanism of action of DMPA derivatives.

References

-

Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. Source: National Institutes of Health (NIH) / PMC.[1] Context: Establishes the pyridazine scaffold as a privileged structure for CDK inhibition.[2][1] URL:[Link][1]

-

Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABA-A receptor site. Source: PubMed / NIH.[1] Context: Details the pharmacology of SR-95531 and related arylaminopyridazines as competitive GABA antagonists. URL:[Link][1]

-

Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Source: PubMed / NIH.[1] Context: Provides the SAR foundation for aminopyridazines in neuroscience.[1] URL:[Link][1]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Source: NIH / PMC.[1] Context: Discusses the broader utility of nitrogen-heterocycle scaffolds in drug design and bioisosterism. URL:[Link][1]

Sources

- 1. 4-amino-N-cyclopropyl-8-(3,6-dimethoxypyridazin-4-yl)-7-fluorocinnoline-3-carboxamide | C18H17FN6O3 | CID 50905007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Solubility and Stability of 3,6-Dimethoxypyridazin-4-amine for Drug Development Professionals

Executive Summary

This guide provides an in-depth analysis of the critical physicochemical properties of 3,6-Dimethoxypyridazin-4-amine, a heterocyclic compound of interest in modern medicinal chemistry. Recognizing the foundational role of solubility and stability in the successful progression of a drug candidate, this document synthesizes theoretical principles with actionable, field-proven experimental protocols. We will explore the aqueous and organic solubility profiles, detail methodologies for their accurate determination, and investigate the compound's stability under various stress conditions as mandated by regulatory guidelines. The overarching goal is to equip researchers, chemists, and formulation scientists with the necessary knowledge to anticipate challenges and make informed decisions during the preformulation and development stages.

Introduction to 3,6-Dimethoxypyridazin-4-amine

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] 3,6-Dimethoxypyridazin-4-amine belongs to this class of nitrogen-containing heterocycles, which are subjects of extensive research.[2][3] The successful translation of such a compound from a laboratory curiosity to a viable therapeutic agent is critically dependent on its physicochemical characteristics. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life.[4]

A comprehensive understanding of these properties is not merely a data-gathering exercise; it is a strategic imperative. It allows for the early identification of potential liabilities, guides the selection of appropriate formulation strategies, and ensures the development of a robust, safe, and effective drug product. This guide is structured to provide both the foundational data and the practical methodologies required to build this understanding.

Physicochemical Characterization

Before delving into solubility and stability, it is essential to establish the fundamental physicochemical properties of 3,6-Dimethoxypyridazin-4-amine. These parameters govern its behavior in various environments.

Table 1: Core Physicochemical Properties of 3,6-Dimethoxypyridazin-4-amine and Related Structures

| Property | Value (Predicted/Experimental) | Significance in Drug Development |

|---|---|---|

| Molecular Formula | C₆H₉N₃O₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 155.16 g/mol | Influences diffusion and absorption characteristics. |

| pKa (Predicted) | ~3.5 (amine), ~1.5 (pyridazine N) | The primary amine is the most basic site, influencing pH-dependent solubility. Ionization at physiological pH (7.4) will be low. |

| LogP (Predicted) | ~0.5 - 1.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 (from the amine group) | Influences interactions with water and other polar solvents. |

| Hydrogen Bond Acceptors | 5 (2x methoxy O, 2x pyridazine N, 1x amine N) | Contributes to solubility in polar protic solvents. |

Solubility Profile: A Quantitative Assessment

Solubility dictates the rate and extent to which a compound can be absorbed in vivo.[4] For 3,6-Dimethoxypyridazin-4-amine, understanding its dissolution behavior in both aqueous and organic media is critical for preformulation.

Aqueous pH-Solubility

The presence of a basic amine group suggests that the aqueous solubility of 3,6-Dimethoxypyridazin-4-amine will be pH-dependent. According to the Henderson-Hasselbalch equation, the compound will exhibit higher solubility in acidic environments where the amine group is protonated. A detailed pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract.

Solubility in Pharmaceutical Solvents

Formulation development often requires the use of co-solvents or non-aqueous vehicles. Therefore, assessing the solubility in common pharmaceutical solvents is a necessary step.

Table 2: Representative Solubility Data for Pyridazine Analogs

| Solvent | Temperature (°C) | Solubility (mg/mL) | Application |

|---|---|---|---|

| pH 2.0 Buffer (0.1 N HCl) | 25 | > 10.0 (Expected) | Simulates gastric fluid. |

| pH 7.4 Buffer (Phosphate) | 25 | < 1.0 (Expected) | Simulates intestinal fluid and blood. |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50.0 | Common solvent for initial high-throughput screening.[5] |

| Ethanol | 25 | 5.0 - 10.0 | Co-solvent in oral liquid formulations. |

| Propylene Glycol | 25 | 2.0 - 5.0 | Vehicle for oral and parenteral formulations. |

Note: The values in this table are estimates based on the predicted properties and data for similar structures. They must be confirmed experimentally.

Experimental Protocol: Thermodynamic Shake-Flask Solubility

The "shake-flask" method remains the gold standard for determining thermodynamic equilibrium solubility.[6][7] It measures the maximum concentration of a compound that can dissolve in a solvent system under equilibrium conditions.[5]

Senior Application Scientist's Note: It is crucial to distinguish between kinetic and thermodynamic solubility. High-throughput kinetic screens are useful for ranking compounds, but thermodynamic solubility provides the true equilibrium value essential for robust formulation development.[5][6]

Methodology:

-

Preparation: Add an excess of solid 3,6-Dimethoxypyridazin-4-amine to a series of vials containing the desired solvent or buffer system (e.g., pH 2.0, 4.5, 6.8, 7.4).

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant and analyze the concentration using a validated, stability-indicating HPLC-UV method.

-

Solid-State Analysis: Recover the remaining solid and analyze it using techniques like XRPD or DSC to check for any polymorphic or solvate form changes during the experiment.[6]

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Ensuring Compound Integrity

Stability testing provides critical information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] Forced degradation studies are a key component, intentionally stressing the compound to identify likely degradation products and pathways.[9][10]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[9][11] Given the structure of 3,6-Dimethoxypyridazin-4-amine, with its amine and methoxy groups, it is susceptible to specific degradation pathways.

Key Stress Conditions:

-

Acidic Hydrolysis: The methoxy groups may be susceptible to hydrolysis under strong acidic conditions, potentially yielding hydroxylated pyridazine derivatives.

-

Basic Hydrolysis: While generally more stable to base than acid, prolonged exposure to strong bases at elevated temperatures should be evaluated.

-

Oxidation: The primary amine and the electron-rich pyridazine ring are potential sites for oxidation.[10] Studies using hydrogen peroxide are standard to assess this vulnerability.[9]

-

Photostability: The aromatic nature of the pyridazine ring suggests a potential for photolytic degradation upon exposure to UV or visible light.

-

Thermal Degradation: The compound should be exposed to elevated temperatures in both solid and solution states to determine its thermal lability.

Experimental Protocol: Forced Degradation Study

This protocol is designed in accordance with ICH Q1A(R2) guidelines to provide a comprehensive understanding of the compound's degradation profile.[12][13]

Senior Application Scientist's Note: The goal of forced degradation is not to completely destroy the compound, but to achieve a target degradation of 5-20%. This allows for the clear identification and quantification of degradation products without overly complex chromatograms.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 3,6-Dimethoxypyridazin-4-amine in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1 mg/mL.

-

Stress Conditions:

-

Acid: Mix the stock solution with 0.1 M HCl and heat at 60°C.

-

Base: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal: Heat the stock solution at 60°C.

-

Photolytic: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines).

-

-

Time Points: Sample from each stress condition at appropriate time intervals (e.g., 2, 8, 24, 48 hours).

-

Neutralization: Quench the acid and base samples by neutralizing them to prevent further degradation before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. The mass spectrometer is crucial for the initial identification of degradation products based on their mass-to-charge ratio.

Caption: Hypothetical Degradation Pathways for the Compound.

Conclusion and Formulation Implications

The preformulation data generated through the protocols described in this guide are fundamental to the successful development of 3,6-Dimethoxypyridazin-4-amine. The predicted moderate lipophilicity and pH-dependent solubility suggest that oral absorption may be favorable, but formulation strategies may be required to enhance solubility in the neutral pH environment of the intestine. The stability profile will dictate the required manufacturing conditions, packaging, and storage recommendations to ensure a safe and efficacious product with an appropriate shelf-life. This systematic approach of characterizing solubility and stability provides a solid, data-driven foundation for all subsequent drug development activities.

References

-

Raytor. (2026, January 23). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 5, 2026, from [Link]

-

Islam, M. A. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. ResearchGate. Retrieved February 5, 2026, from [Link]

-

Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved February 5, 2026, from [Link]

-

ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved February 5, 2026, from [Link]

-

Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Retrieved February 5, 2026, from [Link]

-

Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved February 5, 2026, from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved February 5, 2026, from [Link]

-

Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved February 5, 2026, from [Link]

-

PubMed. (2014). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved February 5, 2026, from [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved February 5, 2026, from [Link]

-

European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2024, July 1). Amphoteric feature of 3,5-diamino-6-hydroxy-2-oxide-4-nitropyrimidone and its highly-stable energetic anionic salts. Retrieved February 5, 2026, from [Link]

-

LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved February 5, 2026, from [Link]

-

The Journal of Organic Chemistry. (1978). Simple method for the synthesis of some pyridazines. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 3-Methoxy-6-(2-methylpropyl)pyridazin-4-amine. Retrieved February 5, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 5, 2026, from [Link]

-

Liberty University. (n.d.). Synthesis and Characterization of Unique Pyridazines. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 3,6-Dichloropyridazine. Retrieved February 5, 2026, from [Link]

-

Cairo University. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Retrieved February 5, 2026, from [Link]

-